molecular formula C8H14N4O2 B1476954 2-Azido-1-(2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098078-95-4

2-Azido-1-(2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1476954
CAS No.: 2098078-95-4
M. Wt: 198.22 g/mol
InChI Key: INRQTIVJIDRIRE-UHFFFAOYSA-N
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Description

2-Azido-1-(2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including azido-pyrrolidin-1-yl structures, are critical in medicinal chemistry for developing treatments for various diseases. The five-membered pyrrolidine ring is extensively utilized to explore the pharmacophore space due to its sp^3 hybridization, contributing to stereochemistry and three-dimensional coverage. These features are advantageous in designing drug candidates with target selectivity and different biological profiles. Pyrrolidine derivatives, through synthetic strategies such as ring construction and functionalization, have shown significant potential in discovering new compounds with varied biological activities (Li Petri et al., 2021).

Advances in Pyrrolopyridines

The structural motif of pyrrolopyridines, closely related to pyrrolidine derivatives, plays a crucial role in drug discovery. These compounds, often designed from propargylic alcohols, are essential in synthesizing biologically active molecules, including anticancer agents and other therapeutics. The synthesis strategies of pyrrolopyridines highlight the versatile use of pyrrolidine derivatives in creating kinase inhibitors for treating cancer and other diseases. The success of these synthetic approaches underscores the importance of pyrrolidine and its derivatives in medicinal chemistry (El-Gamal et al., 2017).

Chemical Synthesis and Functionalization

In organic synthesis, pyrrolidine derivatives are pivotal in constructing complex molecules and heterocycles. These compounds serve as key intermediates in reactions such as nucleophilic aromatic substitution, where their unique reactivity compared to simple alcohols or alkynes opens pathways to novel synthetic strategies. This reactivity facilitates the development of polycyclic systems, including heterocycles like pyridines, quinolines, and isoquinolines, showcasing the synthetic versatility of pyrrolidine-based structures (Mishra et al., 2022).

Properties

IUPAC Name

2-azido-1-[2-(methoxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-14-6-7-3-2-4-12(7)8(13)5-10-11-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRQTIVJIDRIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.